2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with two hydroxyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and a dihydroxy compound, cyclization can be induced using catalysts such as Lewis acids. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating cellular functions and signaling processes.
Comparison with Similar Compounds
- 2,4-Dimethylcyclobutane-1-carboxylic acid
- 2,3-Dihydroxycyclobutane-1-carboxylic acid
- 2,3-Dimethylcyclobutane-1-carboxylic acid
Uniqueness: 2,3-Dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid stands out due to the presence of both hydroxyl and methyl groups on the cyclobutane ring. This combination of functional groups imparts unique chemical properties, making it a versatile compound for various applications. The hydroxyl groups enhance its reactivity, while the methyl groups provide steric hindrance, influencing its interactions with other molecules.
Properties
CAS No. |
89941-76-4 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,3-dihydroxy-2,4-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-3-4(6(9)10)7(2,11)5(3)8/h3-5,8,11H,1-2H3,(H,9,10) |
InChI Key |
ZTHYECGFYRWGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C1O)(C)O)C(=O)O |
Origin of Product |
United States |
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